molecular formula C21H15F2NO B2921380 (E)-N-(3,4-difluorophenyl)-3-(4-phenylphenyl)prop-2-enamide CAS No. 882083-92-3

(E)-N-(3,4-difluorophenyl)-3-(4-phenylphenyl)prop-2-enamide

Cat. No. B2921380
CAS RN: 882083-92-3
M. Wt: 335.354
InChI Key: KLZCBMQXAOTSSC-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3,4-difluorophenyl)-3-(4-phenylphenyl)prop-2-enamide, also known as DFPP, is an organic compound which is used in a variety of scientific research applications. It is a member of the class of compounds known as prop-2-enamides and is composed of a nitrogen atom attached to an aromatic ring, two fluorine atoms, and a phenyl group. DFPP is a versatile compound with a wide range of uses in the laboratory and in research.

Scientific Research Applications

Environmental Occurrence and Remediation

Environmental Occurrence and Remediation of Emerging Organohalides A Review

This review highlights the widespread environmental distribution of new organohalides, developed as replacements for older ones like PBDEs and PCBs. The study discusses the environmental presence and remediation methods for these compounds, emphasizing microbial reductive dehalogenation as a promising technique for in situ removal, potentially relevant to compounds similar to (E)-N-(3,4-difluorophenyl)-3-(4-phenylphenyl)prop-2-enamide (He et al., 2021).

Chemistry and Biochemistry

Chemistry, Biochemistry, and Safety of Acrylamide A Review

Although focused on acrylamide, this comprehensive review provides insights into the chemistry, biochemistry, and safety of α,β-unsaturated reactive molecules, which could be extrapolated to understand the behavior of (E)-N-(3,4-difluorophenyl)-3-(4-phenylphenyl)prop-2-enamide and similar compounds in biological and environmental systems (Friedman, 2003).

Synthesis and Reactivity of Chemical Compounds

Recent Development in Preparation Reactivity and Biological Activity of Enaminoketones and Enaminothiones This paper reviews the synthesis and reactivity of enaminoketones and enaminonitriles, focusing on their use as building blocks for heterocycles such as pyridine, pyrimidine, and pyrrole derivatives. The review highlights the versatility of these compounds in synthetic chemistry, which could be relevant for derivatives of (E)-N-(3,4-difluorophenyl)-3-(4-phenylphenyl)prop-2-enamide (Negri et al., 2004).

Phosphorus-Containing Nucleophiles in Reactions

Phosphorus-containing Nucleophiles in Reactions with Polyfluorinated Organic Compounds Exploring reactions of phosphorus-containing nucleophiles with perfluorinated olefins and aromatic compounds, this review could provide insights into the reactivity of compounds similar to (E)-N-(3,4-difluorophenyl)-3-(4-phenylphenyl)prop-2-enamide in the presence of phosphorus nucleophiles, potentially leading to novel synthesis pathways or degradation products (Furin, 1993).

properties

IUPAC Name

(E)-N-(3,4-difluorophenyl)-3-(4-phenylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2NO/c22-19-12-11-18(14-20(19)23)24-21(25)13-8-15-6-9-17(10-7-15)16-4-2-1-3-5-16/h1-14H,(H,24,25)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZCBMQXAOTSSC-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3,4-difluorophenyl)-3-(4-phenylphenyl)prop-2-enamide

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